

L-Erythrose and its Phosphorylated Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Erythrose** and its biologically significant phosphorylated derivative, Erythrose-4-phosphate (E4P). It covers their physicochemical properties, synthesis, role in metabolic pathways, and detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic engineering, drug discovery, and biochemical research.

Core Concepts: L-Erythrose and Erythrose-4-Phosphate

L-Erythrose is a four-carbon aldose sugar, a tetrose, with the chemical formula $C_4H_8O_4$.[1][2] While D-Erythrose is the more common natural isomer, **L-Erythrose** and its derivatives are also of significant interest in various biological and synthetic contexts.[1] Oxidizing bacteria are capable of utilizing **L-Erythrose** as a sole energy source.[1]

The most biologically significant derivative is D-Erythrose-4-phosphate (E4P), a key intermediate in central carbon metabolism.[3][4] E4P is a crucial component of the pentose phosphate pathway (PPP) and the Calvin cycle.[5] It serves as a precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) through the shikimate pathway, making it a molecule of high interest for metabolic engineering and the development of herbicides and antimicrobial agents.[3][4]



Physicochemical Properties

A summary of the key quantitative physicochemical properties of **L-Erythrose** is presented below.

Property	Value	Reference
Molecular Formula	C4H8O4	[6]
Molecular Weight	120.10 g/mol	[6]
CAS Number	533-49-3	[6]
Solubility in Water	100 mg/mL (832.64 mM)	[1]
Solubility in DMSO	5 mg/mL (41.63 mM)	[1]
logP	-2.2	[6]
Hydrogen Bond Donor Count	4	[7]
Hydrogen Bond Acceptor Count	4	[7]
Rotatable Bond Count	3	[7]

Biosynthesis and Metabolic Pathways

D-Erythrose-4-phosphate is primarily synthesized in the non-oxidative branch of the pentose phosphate pathway. The key enzyme responsible for its formation is transketolase, which catalyzes the transfer of a two-carbon unit.[8][9]

A notable alternative pathway for D-Erythrose-4-phosphate synthesis is the erythritol catabolism pathway found in Brucella. This pathway allows the bacterium to utilize erythritol as a carbon source, converting it to E4P, which then enters the pentose phosphate pathway.[10] [11]

Pentose Phosphate Pathway (Non-Oxidative Phase)

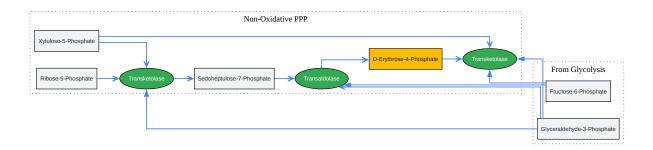
The synthesis of D-Erythrose-4-phosphate in the pentose phosphate pathway involves the following key reaction catalyzed by transketolase:

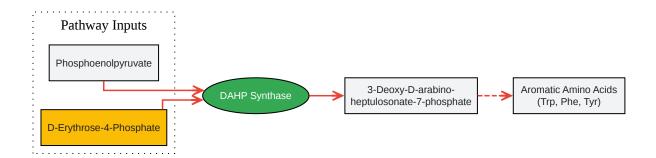


Fructose-6-phosphate + Glyceraldehyde-3-phosphate

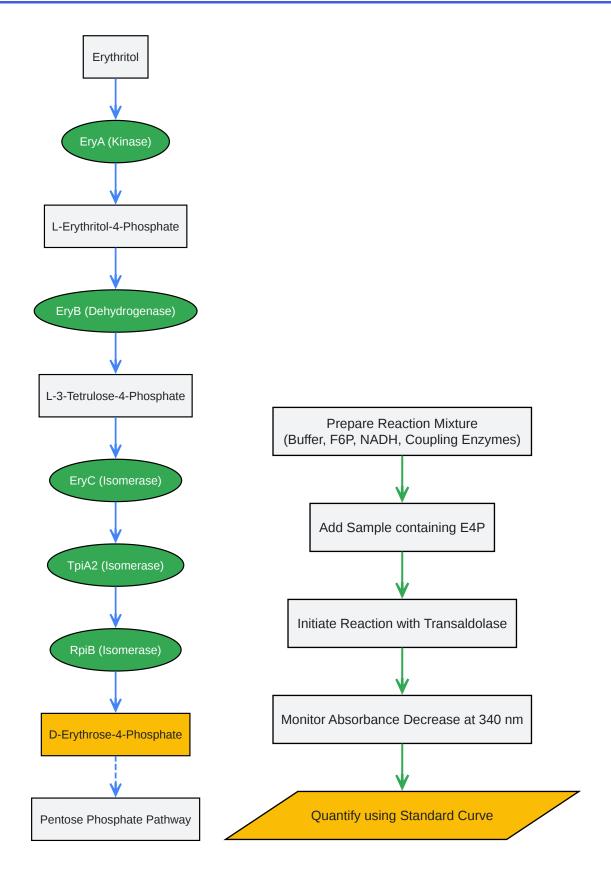
 ⇒ D-Erythrose-4-phosphate +
 Xylulose-5-phosphate[8]

The following diagram illustrates the central role of transketolase in the non-oxidative pentose phosphate pathway.









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